butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Description
Butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one scaffold substituted with a 4-chlorophenyl group at the 5-position and a hexanoate ester moiety at the 3-position. The compound’s crystallographic properties, such as bond lengths and angles, have likely been refined using SHELX programs, given their prominence in small-molecule structural determination .
Properties
IUPAC Name |
butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3S2/c1-2-3-13-25-18(23)7-5-4-6-12-22-19(24)17(27-20(22)26)14-15-8-10-16(21)11-9-15/h8-11,14H,2-7,12-13H2,1H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDLJAKZSLXKCC-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone core, which is modified with a butyl hexanoate group and a 4-chlorophenylmethylidene moiety. The synthesis typically involves multi-step reactions that include the formation of the thiazolidinone ring through condensation reactions involving thiourea and α-haloketones, followed by further functionalization to introduce the desired substituents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, effectively reducing inflammation.
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.
- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells through modulation of cell signaling pathways associated with growth and survival .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of thiazolidinone derivatives, highlighting the importance of substituents at the C5 position for enhancing biological activity. Modifications at this position can significantly influence pharmacological outcomes, making it a critical area for optimization in drug design .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis.
- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
- Cancer Research : In vitro studies showed that treatment with this compound led to decreased viability of breast cancer cells, providing evidence for its potential use in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological and Physicochemical Properties
The compound’s closest analog is 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS: 292057-47-7), which replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety and substitutes the butyl ester with a carboxylic acid . Key differences include:
| Property | Target Compound (4-Cl) | Fluorophenyl Analog (4-F) |
|---|---|---|
| Molecular Weight | ~439.94 g/mol | ~393.45 g/mol |
| Substituent | Chlorine (Electron-withdrawing) | Fluorine (Electron-withdrawing, smaller atomic radius) |
| Solubility | Likely lower (ester group enhances lipophilicity) | Higher (carboxylic acid improves aqueous solubility) |
| Biological Activity | Enhanced halogen bonding (Cl vs. F) may influence target affinity | Acid group may enable ionic interactions with proteins |
However, the fluorinated analog’s carboxylic acid group improves solubility, a critical factor in drug bioavailability .
Thiazolidinone Core Modifications
Other analogs modify the thiazolidinone core. For example:
- Rosiglitazone : A thiazolidinedione antidiabetic drug with a pyridine ring instead of the chlorophenyl group. The absence of the sulfanylidene group reduces redox reactivity but maintains PPAR-γ agonist activity.
- Rhodanine derivatives : Replace the 4-oxo group with a thioamide, altering electronic properties and metal-binding capacity.
These comparisons highlight that the sulfanylidene and 4-oxo groups in the target compound may confer unique redox or catalytic properties, distinguishing it from therapeutic thiazolidinones.
Crystallographic and Computational Analysis
The structural determination of the target compound and its analogs likely employs tools such as SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization . For instance, the Z-configuration of the exocyclic double bond can be confirmed via anisotropic displacement parameters refined using SHELXL .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for butyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate, and how can reaction conditions be optimized?
- Methodology : The compound’s thiazolidinone core is typically synthesized via condensation of thiosemicarbazide derivatives with α,β-unsaturated ketones or aldehydes. For example, analogous compounds use chloroacetic acid, sodium acetate, and arylidene precursors in DMF/acetic acid under reflux (2–4 hours) . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., triethylamine for imine formation), and temperature control to minimize side products like thiohydantoin derivatives .
Q. How is the compound’s stereochemistry (e.g., Z-configuration at the benzylidene moiety) confirmed experimentally?
- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for confirming the Z-configuration of the benzylidene group. For example, NOE correlations between the 4-chlorophenyl proton and the thiazolidinone C-H proton confirm spatial proximity in the Z-isomer . X-ray crystallography (as in ) provides definitive proof of geometry and supramolecular packing .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) stretches .
- 1H/13C NMR : Assigns protons and carbons in the thiazolidinone ring (e.g., C4-oxo at ~180 ppm) and butyl hexanoate chain .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of butyl hexanoate moiety) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring or hexanoate chain) impact biological activity and pharmacokinetics?
- Methodology :
- Comparative SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess effects on bioactivity. For example, 4-nitro analogs show enhanced antimicrobial activity but reduced solubility .
- Pharmacokinetic Profiling : Use in vitro assays (e.g., Caco-2 cells) to measure permeability and metabolic stability. Lipophilic substituents on the hexanoate chain (e.g., methyl groups) may improve bioavailability but increase hepatotoxicity risks .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Test the compound across a wide concentration range (e.g., 0.1–100 μM) to distinguish therapeutic vs. toxic thresholds .
- Cell-Type Specificity : Compare activity in primary cells (e.g., macrophages for anti-inflammatory assays) vs. cancer lines (e.g., HepG2 for cytotoxicity) to identify target selectivity .
- Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR or MAPK) to clarify whether anti-inflammatory effects arise from direct enzyme inhibition or downstream signaling modulation .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?
- Methodology :
- Target Selection : Prioritize proteins with known thiazolidinone affinities (e.g., PPAR-γ for antidiabetic activity or COX-2 for anti-inflammatory effects) .
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to active sites. Key interactions include hydrogen bonding with the 4-oxo group and π-π stacking with the chlorophenyl ring .
- MD Simulations : Validate docking poses via 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å) .
Key Challenges in Experimental Design
- Stereochemical Purity : Ensure Z-configuration via rigorous chromatography (e.g., chiral HPLC) to avoid confounding bioactivity results .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays to prevent aggregation .
- Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
